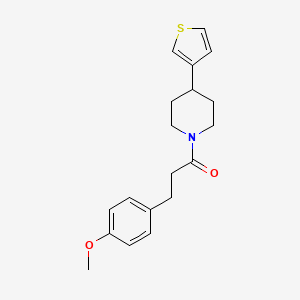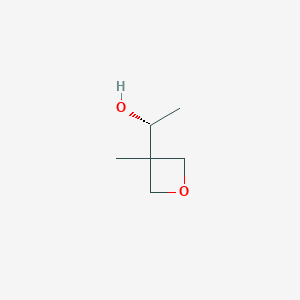
2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of isochroman, a class of compounds known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential use in developing new drugs.
Future Directions
There are several future directions for the research of 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other compounds for the treatment of various diseases. Additionally, more studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.
Synthesis Methods
The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide involves the reaction of 3,4-dihydroisocoumarin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography, yielding a white solid with a melting point of 112-114°C.
Scientific Research Applications
2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects in vitro and in vivo. Additionally, it has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-11-7-16-6-9-4-2-3-5-10(9)11/h2-5,8,11H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNJEZKYSLTXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1COCC2=CC=CC=C12)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)
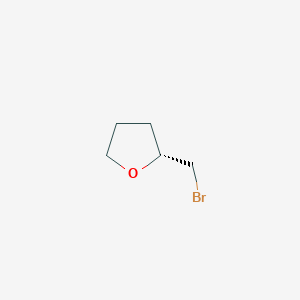
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)
![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)
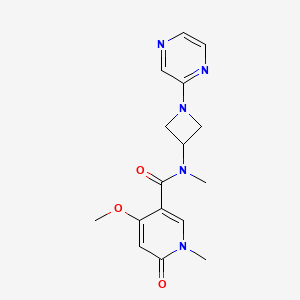
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)
![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)
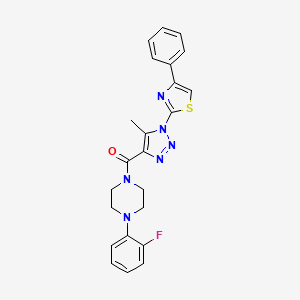

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)
